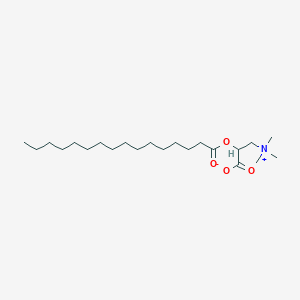![molecular formula C18H20N2O5 B13822181 3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone Schiff base compound Schiff bases are known for their versatility and wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After cooling, the product is filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
作用机制
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide involves its ability to form complexes with metal ions. The hydrazone group acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects, such as inhibition of tumor cell growth .
相似化合物的比较
Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: Another Schiff base with similar coordination properties but different biological activities.
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substituents, which enhance its biological activities and coordination properties. The presence of the trimethoxybenzene ring provides additional sites for interaction with biological molecules, making it a promising candidate for various applications.
属性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O5/c1-11(13-7-5-6-8-14(13)21)19-20-18(22)12-9-15(23-2)17(25-4)16(10-12)24-3/h5-10,21H,1-4H3,(H,20,22)/b19-11+ |
InChI 键 |
DSNBIYRZLWYLOG-YBFXNURJSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2O |
规范 SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
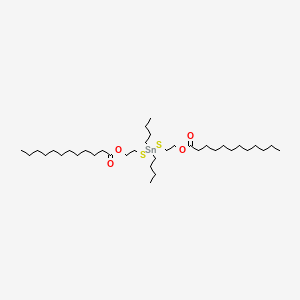
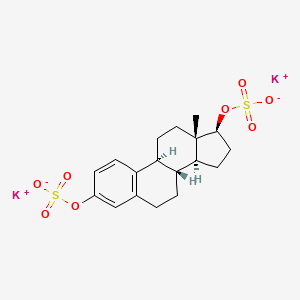
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
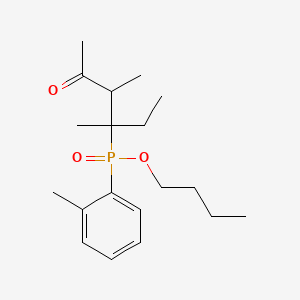
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
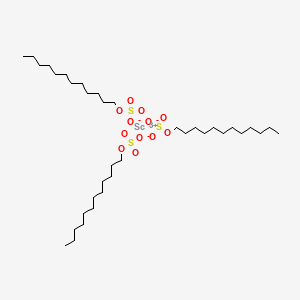
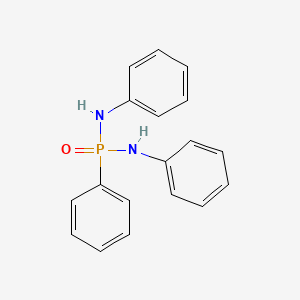
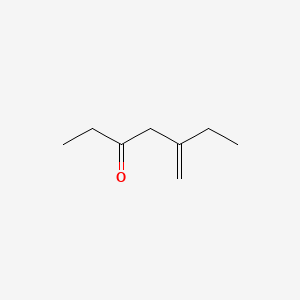
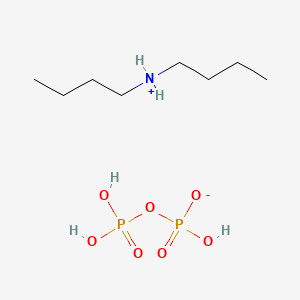
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
